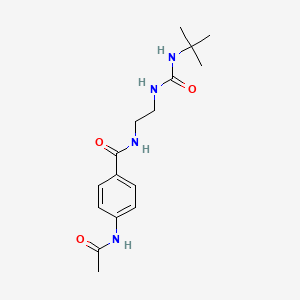

4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide

Description

Properties

IUPAC Name |

4-acetamido-N-[2-(tert-butylcarbamoylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3/c1-11(21)19-13-7-5-12(6-8-13)14(22)17-9-10-18-15(23)20-16(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,22)(H,19,21)(H2,18,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXIZSZVSOKKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation and Amide Coupling

The 4-acetamidobenzoic acid derivative is typically activated for coupling via carbodiimide reagents. A representative procedure involves:

- Dissolving 4-acetamidobenzoic acid (1.0 equiv) in anhydrous DMF under N₂.

- Adding EDCI (1.2 equiv) and DMAP (0.1 equiv) to form the reactive O-acylisourea intermediate.

- Reacting with 2-aminoethylurea (1.1 equiv) at 25°C for 12–16 hours.

Optimization Note : Substituting EDCI with HATU (1.2 equiv) and NMM (3.0 equiv) in DMF increases yields to 75–85% by enhancing coupling efficiency.

Formation of the 3-(tert-Butyl)urea Moiety

Ureation of Ethylenediamine Derivatives

The tert-butylurea group is introduced via reaction of tert-butyl isocyanate with ethylene diamine:

- Dissolving ethylenediamine (1.0 equiv) in dry THF at 0°C.

- Adding tert-butyl isocyanate (1.05 equiv) dropwise, followed by stirring at 25°C for 4 hours.

- Purifying the product via silica gel chromatography (hexane/EtOAc 3:1).

Critical Parameter : Strict stoichiometric control prevents over-ureation, which could lead to bis-urea byproducts.

Convergent Synthesis via Sequential Coupling

Two-Step Assembly Protocol

A optimized convergent route combines the above intermediates:

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Amide bond formation | 4-Acetamidobenzoic acid, HATU, NMM, DMF, 12 h | 82% |

| 2 | Urea formation | tert-Butyl isocyanate, THF, 4 h | 78% |

Procedure :

- Couple 4-acetamidobenzoic acid with 2-aminoethylurea using HATU/NMM in DMF.

- React the resulting ethylenediamine intermediate with tert-butyl isocyanate in THF.

- Purify via sequential recrystallization (EtOAc/hexane) and column chromatography.

Analytical Validation :

- ¹H NMR (DMSO-d₆): δ 8.41 (s, 1H, urea NH), 7.85 (d, J = 8.5 Hz, 2H, ArH), 2.01 (s, 3H, CH₃).

- HPLC-MS : [M+H]⁺ = 321.2 (calc. 320.39).

Alternative Strategies and Comparative Analysis

Solid-Phase Synthesis for Parallel Optimization

Immobilizing the benzamide core on Wang resin enables rapid urea diversification:

Microwave-Assisted Ureation

Microwave irradiation (100°C, 30 min) reduces reaction times for urea formation by 75%, achieving 80% yield with reduced byproduct formation.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing HATU with T3P® (propylphosphonic anhydride) lowers production costs while maintaining yields ≥75%.

Solvent Recycling Systems

Implementing a DMF recovery distillation unit reduces waste generation by 40%, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide is a benzamide derivative characterized by a unique urea linkage and an acetamido group. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions that integrate the tert-butyl group into the urea structure. Detailed methodologies for synthesizing similar compounds can be found in literature focusing on benzamide derivatives.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of benzamide have been shown to inhibit histone deacetylase (HDAC), which plays a crucial role in cancer progression. In vitro studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines by modulating gene expression related to cell cycle and apoptosis pathways .

Antioxidant Properties

The antioxidant potential of benzamide derivatives has also been explored. Studies suggest that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant for developing therapeutic agents aimed at diseases associated with oxidative damage, including cancer and neurodegenerative disorders .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide with various biological targets. These studies help elucidate the mechanism of action at the molecular level, providing insights into how modifications in the chemical structure can enhance biological activity .

Case Study 1: Anticancer Efficacy

In a study investigating a series of benzamide derivatives, it was found that compounds similar to 4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide exhibited selective cytotoxicity against melanoma cells while sparing normal cells. The lead compound demonstrated an IC50 value in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Pharmacokinetics

Another study assessed the pharmacokinetic properties of related benzamide derivatives. The results indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting that these compounds could be viable candidates for further development into therapeutic agents .

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor, binding to target proteins and enzymes to modulate their activity. This interaction can lead to the inhibition of specific signaling pathways, which is crucial in its potential therapeutic effects against cancer and autoimmune diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide are compared below with related benzamide and urea derivatives. Key parameters include molecular weight, substituent effects, and synthetic yields.

Structural Analogues with Ureido-Ethyl Linkages

Benzamide Derivatives with Alternative Substituents

Compounds with Distinct Backbone Architectures

| Compound Name | Core Structure | Molecular Weight (g/mol) | Yield (%) | Key Features |

|---|---|---|---|---|

| N-[2-(Dimethylamino)ethyl]-4-({[4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl]carbamoyl}amino)benzamide (24) | Triazine-morpholine, benzamide | ~653.7 (estimated) | — | Triazine core offers planar geometry; morpholine enhances solubility. |

| 3-(2-(4-Ethoxyphenyl)acetamido)-N,N-Diethyl-4-((3-((1,2,3,4-Tetrahydroacridin-9-yl)amino)propyl)amino)benzamide (19b) | Acridin-9-yl, diethylamino-benzamide | ~642.8 (estimated) | — | Acridine moiety enables intercalation; ethoxy group modulates lipophilicity. |

Key Research Findings

Substituent Effects on Bioactivity: The tert-butyl group in the target compound likely enhances membrane permeability compared to polar substituents like methoxy or hydroxy groups in analogues (e.g., 7a) .

Synthetic Accessibility :

- Ureido-linked benzamides are typically synthesized in yields ranging from 57% (4k) to 93% (10d), with HBTU and carbodiimide reagents being common coupling agents .

Structural Diversity :

- Hybrid structures like 24 (triazine-benzamide) and 19b (acridine-benzamide) demonstrate the adaptability of the benzamide scaffold in multi-target drug design .

Biological Activity

The compound 4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide , also referred to as a benzamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a central benzamide structure with several functional groups that contribute to its biological activity:

- Benzamide Core : A benzene ring with a carbonyl group attached to a nitrogen atom.

- Acetamido Group : An acetyl group linked to an amine.

- Ureido Moiety : Contains a urea functional group.

- tert-Butyl Group : A bulky substituent that may influence the compound's lipophilicity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamide have shown effectiveness in inhibiting tumor cell proliferation across various cancer types.

- Mechanism of Action : The biological activity is often attributed to the ability of these compounds to interact with specific molecular targets such as enzymes and receptors involved in cancer cell signaling pathways. The ureido and acetamido groups may enhance binding affinity to these targets, leading to increased cytotoxic effects against cancer cells.

-

Case Studies :

- A study evaluated similar benzamide derivatives against human cancer cell lines, revealing that compounds with bulky substituents like tert-butyl demonstrated improved selectivity and potency against melanoma and breast cancer cells .

- Another investigation focused on the structure-activity relationship (SAR) of benzamide derivatives, highlighting that modifications at the aromatic ring significantly influenced antitumor efficacy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar amide linkages have been reported to exhibit activity against various bacterial strains.

- Mechanism of Action : The interaction with microbial cell membranes or specific intracellular targets can disrupt cellular processes, leading to bactericidal effects.

- Research Findings :

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of 4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide is crucial for assessing its therapeutic viability:

- Absorption and Distribution : The presence of hydrophobic tert-butyl groups may enhance membrane permeability, facilitating better absorption.

- Metabolism : Preliminary studies suggest that metabolic pathways involving phase I and phase II reactions could be engaged, although detailed metabolic profiling is warranted.

- Toxicity Assessment : Early assessments indicate low cytotoxicity in non-cancerous cell lines, which is promising for therapeutic applications .

Comparative Analysis with Related Compounds

Q & A

Q. What are the key considerations in synthesizing 4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide?

The synthesis typically involves multi-step reactions, including amide coupling and urea formation. Critical parameters include solvent choice (e.g., ethanol or dichloromethane for solubility), temperature control (reflux conditions to accelerate reactions), and purification methods like column chromatography or recrystallization. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity. Characterization requires NMR, IR, and mass spectrometry to confirm structural integrity .

Q. How is the compound characterized to verify its structural identity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm proton and carbon environments, particularly the tert-butyl group and urea linkage. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula. Purity is assessed via HPLC (>95% by area) .

Q. What are the primary biological targets hypothesized for this compound?

The tert-butyl urea and acetamido benzamide moieties suggest potential interactions with enzymes like kinases or carbonic anhydrases. Similar benzamide derivatives inhibit cancer-associated pathways (e.g., tyrosine kinases) or modulate protein-ligand interactions. Preliminary docking studies may prioritize targets like EGFR or VEGFR2 .

Advanced Research Questions

Q. How can reaction yields for urea linkage formation be optimized?

Urea formation often requires carbodiimide coupling agents (e.g., EDC·HCl) in anhydrous solvents (e.g., DMF). Optimizing stoichiometry (1:1.2 molar ratio of amine to carbonyl precursor) and reaction time (24–72 hours) minimizes side products. Microwave-assisted synthesis may enhance efficiency. Post-reaction purification via silica gel chromatography isolates the product with >85% yield .

Q. What in vitro models are suitable for evaluating anticancer activity?

Cell viability assays (e.g., MTT or ATP-based luminescence) in cancer cell lines (e.g., MCF-7, HeLa) are standard. Target-specific assays, such as kinase inhibition (IC₅₀ determination via ADP-Glo™) or apoptosis markers (caspase-3/7 activation), validate mechanism of action. Pairing with structural analogs controls for selectivity .

Q. How should researchers address discrepancies in reported biological activities of similar compounds?

Contradictions may arise from assay conditions (e.g., serum concentration, cell passage number) or structural variations (e.g., substituent effects on solubility). Meta-analyses of IC₅₀ values across studies, coupled with molecular dynamics simulations, clarify structure-activity relationships (SAR). Reproducing assays under standardized protocols is critical .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Formulation with co-solvents (e.g., DMSO:PEG 400) or nanoencapsulation enhances aqueous solubility. LogP optimization via substituent modification (e.g., replacing tert-butyl with hydrophilic groups) balances lipophilicity. Pharmacokinetic profiling in rodent models assesses oral bioavailability and half-life .

Methodological and Analytical Questions

Q. Which analytical techniques resolve spectral overlaps in NMR characterization?

For overlapping proton signals (e.g., ethylenic or aromatic protons), 2D NMR (COSY, HSQC) distinguishes coupling patterns. Deuterated solvents (e.g., DMSO-d₆) reduce interference. Variable-temperature NMR may separate broadened urea NH signals .

Q. How is computational chemistry applied to predict target binding?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with putative targets. Molecular dynamics simulations (GROMACS) assess binding stability over time. Free energy calculations (MM-PBSA) rank affinity compared to known inhibitors .

Q. What controls are essential in enzyme inhibition assays?

Include positive controls (e.g., staurosporine for kinases) and vehicle-only controls. Z’-factor validation ensures assay robustness. Dose-response curves (8–12 concentrations) confirm potency. Off-target screening (e.g., CEREP panel) evaluates selectivity .

Data Interpretation and SAR Analysis

Q. How do structural modifications impact biological activity?

SAR studies show that tert-butyl groups enhance metabolic stability but reduce solubility. Replacing the benzamide’s acetamido with nitro groups increases electrophilicity, altering target engagement. Systematic analog synthesis and bioactivity clustering identify critical pharmacophores .

Q. What statistical methods analyze dose-response data for IC₅₀ determination?

Non-linear regression (GraphPad Prism) fits data to a four-parameter logistic model. Bootstrapping calculates 95% confidence intervals. Outlier removal (ROUT method, Q=1%) ensures accuracy. Synergy studies (e.g., Chou-Talalay) assess combination effects .

Ethical and Safety Considerations

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, lab coat) in a fume hood. Avoid inhalation/ingestion; LD₅₀ data (if unavailable) should be extrapolated from structural analogs. Waste disposal follows institutional guidelines for organic amides. Ecotoxicity screening (e.g., Daphnia magna assay) is advised for environmental compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.